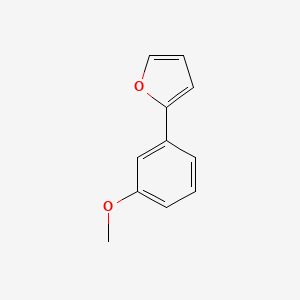

2-(3-Methoxyphenyl)furan

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUCRMQZRWUPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448344 | |

| Record name | 2-(3-Methoxyphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-93-9 | |

| Record name | 2-(3-Methoxyphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling Reaction

Overview:

The most widely reported and efficient method for synthesizing 2-(3-Methoxyphenyl)furan involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a halogenated furan derivative with a 3-methoxyphenyl boronic acid under mild conditions.

- Starting materials: 5-bromo-furan-2-carbaldehyde (or similar bromo-furan derivative) and 3-methoxyphenyl boronic acid.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

- Base: Potassium carbonate (3 mmol).

- Solvent system: Ethanol, water, and toluene mixture.

- Conditions: Inert atmosphere (argon), sealed tube, heated at 70°C overnight.

Workup:

After reaction completion, water is added, and the product is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography using chloroform or a methanol-chloroform mixture.

Yields:

Typical yields for this method are around 80%, indicating good efficiency and scalability.

| Parameter | Details |

|---|---|

| Halogenated furan | 5-bromo-furan-2-carbaldehyde |

| Boronic acid | 3-methoxyphenyl boronic acid |

| Catalyst | Pd(PPh3)4 (0.05 mmol) |

| Base | K2CO3 (3 mmol) |

| Solvent | Ethanol (4 ml), Water (3 ml), Toluene (4 ml) |

| Temperature | 70°C |

| Atmosphere | Argon (inert) |

| Reaction time | Overnight (~16 hours) |

| Product yield | ~80% |

Reference:

This method is detailed in chemical synthesis protocols and is considered reliable and reproducible for preparing 2-(3-Methoxyphenyl)furan derivatives.

Acid-Catalyzed Multi-Component Reactions Using Polyether Sulfone Sulfamic Acid Catalyst

Overview:

A novel, environmentally friendly method involves the use of polyether sulfone sulfamic acid (PES-NHSO3H) as a heterogeneous acidic catalyst to synthesize functionalized furan derivatives, including furan-2-ones, which are structurally related to 2-(3-Methoxyphenyl)furan.

Catalyst Preparation:

PES-NHSO3H is prepared by sulfonation of modified polyether sulfone and characterized by acid-base titration (acidic sites ~4.23 mmol H+/g).

- Three-component reaction involving anilines, aldehydes, and diethyl acetylene dicarboxylate.

- Solvent: Ethanol (polar protic solvent preferred).

- Catalyst loading: 0.05 g.

- Ultrasonic irradiation or reflux conditions.

- High yields (85–97%) for furan derivatives.

- Catalyst is recoverable and reusable up to 11 cycles without loss of activity.

- Environmentally benign and avoids hazardous liquid acids.

- Electron-withdrawing groups on aromatic aldehydes reduce yield or lead to imine byproducts.

- The method is more suited for functionalized furan-2-ones and spiro-furan derivatives rather than direct 2-(3-Methoxyphenyl)furan.

| Parameter | Details |

|---|---|

| Catalyst | Polyether sulfone sulfamic acid (PES-NHSO3H) |

| Substrates | Anilines, aldehydes, diethyl acetylene dicarboxylate |

| Solvent | Ethanol (polar protic) |

| Catalyst loading | 0.05 g |

| Reaction time | Short (varies, ultrasonic assisted) |

| Product yield | 85–97% for furan-2-one derivatives |

| Catalyst reuse | Up to 11 cycles without loss of activity |

Reference:

This method is described in recent green chemistry research focusing on sustainable catalytic processes for furan derivatives.

Synthesis via Furan-3(2H)-imine Intermediates

Overview:

Another approach involves the preparation of furan-3(2H)-imine scaffolds through the reaction of α,β-unsaturated ketones with aniline derivatives, followed by intramolecular cyclization. Although this method targets furan-imine derivatives, it provides insight into furan ring functionalization strategies that could be adapted for 2-(3-Methoxyphenyl)furan synthesis.

- Generation of but-2-yne-1,4-diol derivatives via reaction of propargylic alcohols with benzaldehyde derivatives.

- Oxidation to α,β-unsaturated ketones.

- Condensation with aniline derivatives in MeCN:H2O mixture under heating.

- Formation of furan-3(2H)-imine derivatives in good to excellent yields (up to 94%).

- Electron-donating groups on anilines give higher yields.

- Electron-withdrawing groups reduce product formation.

- The imine products are characterized by NMR and HRMS confirming structure.

| Compound | Aniline Derivative | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 6e | 4-Aminophenol (cyclohexyl) | 91 | 0.5 |

| 6j | 4-Aminophenol (cyclohexyl) | 94 | 0.5 |

| 6o | 4-Aminophenol (cyclohexyl) | 91 | - |

Reference:

This method is documented in organic synthesis literature focusing on furan-imine derivatives, which may be structurally related to 2-(3-Methoxyphenyl)furan.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 5-bromo-furan-2-carbaldehyde, 3-methoxyphenyl boronic acid, Pd(PPh3)4, K2CO3, EtOH/H2O/toluene, 70°C | ~80 | High yield, well-established | Requires Pd catalyst, inert atmosphere |

| Acid-Catalyzed Multi-Component Reaction | Anilines, aldehydes, diethyl acetylene dicarboxylate, PES-NHSO3H catalyst, EtOH, ultrasonic or reflux | 85–97 | Green catalyst, reusable, high yield | Limited to furan-2-one derivatives |

| Furan-3(2H)-imine Scaffold Synthesis | α,β-unsaturated ketones, anilines, MeCN/H2O, heating | 73–94 | Good yields, novel scaffold | Specific to imine derivatives, not direct |

Analyse Chemischer Reaktionen

Palladium-Catalyzed Direct Arylation

A highly efficient method for synthesizing 2-(3-methoxyphenyl)furan involves palladium-catalyzed coupling between furan and 3-chloroanisole (Table 1) .

Reaction Conditions

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Dicyclohexylphosphino-biphenyl (10 mol%)

-

Base : K₃PO₄ (2 equiv)

-

Solvent : NMP

-

Temperature : 100°C

-

Yield : 92%

| Entry | Aryl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | 3-Chloroanisole | 2-(3-Methoxyphenyl)furan | 92 |

This methodology enables regioselective C–H bond functionalization at the furan’s α-position, avoiding pre-functionalized substrates .

Acid-Catalyzed Cyclizations

Trifluoroacetic acid (TFA) promotes cyclodehydration of unsaturated 1,4-diketones to furans. Although not directly tested on 2-(3-methoxyphenyl)furan, related mechanisms involve :

-

Enol Intermediate Formation : Protonation of carbonyl groups generates reactive enol species.

-

Cyclization : Intramolecular attack by hydroxyl groups forms 2,5-dihydrofuran intermediates.

-

Dehydration : Loss of water yields the aromatic furan core.

Key Observation : (Z)-isomers cyclize more efficiently than (E)-isomers due to favorable orbital alignment .

Functionalization via Esterification

Ethyl 2-(3-methoxyphenyl)furan-3-carboxylate is synthesized via esterification of the corresponding carboxylic acid :

-

Conditions : H₂SO₄ catalysis in ethanol.

-

Yield : 85% after chromatographic purification.

Applications : The ester derivative serves as a precursor for further modifications, including hydrolysis to acids or transesterification .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

2-(3-Methoxyphenyl)furan serves as a versatile building block in the synthesis of more complex organic molecules. Its furan ring and methoxyphenyl substituent provide distinct reactivity patterns that can be exploited in various synthetic pathways. For instance, it can undergo electrophilic aromatic substitution and other transformations to yield derivatives useful in pharmaceuticals and materials science.

Table 1: Synthetic Transformations Involving 2-(3-Methoxyphenyl)furan

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Lewis acid catalysis | Substituted phenyl derivatives |

| Cross-Coupling Reactions | Palladium-catalyzed | Biaryl compounds |

| Functionalization | Oxidation/Reduction | Hydroxy- or carbonyl-substituted products |

Biological Applications

Antimicrobial Activity

Research has indicated that 2-(3-Methoxyphenyl)furan exhibits antimicrobial properties. In a study, derivatives of this compound were tested against various microbial strains, showing significant inhibition against yeast-like fungi such as Candida albicans at concentrations as low as 64 μg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer activities. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines by modulating key signaling pathways involved in cell growth and survival. For example, compounds derived from 2-(3-Methoxyphenyl)furan were shown to suppress the expression of cyclooxygenase-2 (COX-2), a target implicated in tumor progression .

Medicinal Applications

Therapeutic Uses

The potential therapeutic applications of 2-(3-Methoxyphenyl)furan are broad, particularly in anti-inflammatory and anticancer therapies. Its mechanism of action involves interaction with specific molecular targets, leading to the modulation of inflammatory responses and cancer cell signaling pathways. The methoxy group enhances its binding affinity to target proteins, making it a candidate for further drug development.

Industrial Applications

Material Science

In the industrial sector, 2-(3-Methoxyphenyl)furan is utilized in the development of new materials with unique properties. Its derivatives are being explored as components in bio-derived resins and polymers, providing an eco-friendly alternative to traditional petrochemical-based materials .

Case Studies

-

Antimicrobial Efficacy Study

A study published in Molecules investigated the antimicrobial efficacy of various furan derivatives, including 2-(3-Methoxyphenyl)furan. The results indicated a strong activity against Candida albicans, suggesting its potential use in antifungal formulations . -

Cancer Cell Proliferation Inhibition

A recent investigation into the effects of furan derivatives on cancer cell lines revealed that 2-(3-Methoxyphenyl)furan could significantly inhibit cell proliferation through COX-2 suppression. This finding supports its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 2-(3-Methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of furan derivatives are highly dependent on substituent positions and additional functional groups. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Position : The meta (3-) vs. para (4-) methoxy substitution alters electronic effects. For example, 4-methoxyphenyl derivatives (e.g., 4-(4-Methoxyphenyl)furan-2(5H)-one) exhibit enhanced antitumor activity compared to meta isomers, likely due to improved hydrogen bonding or steric interactions .

- Amino and cyano groups (e.g., in 2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile) improve solubility and enable further derivatization .

Antitumor Properties:

- 4-(4-Methoxyphenyl)furan-2(5H)-one and related furanones isolated from Pleione bulbocodioides (a traditional Chinese herb) demonstrated cytotoxicity against LA795 lung adenocarcinoma cells, with IC₅₀ values < 50 μM .

- 2-Hexyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan , a natural product from ginger, shows structural similarity to bioactive lignans but lacks direct antitumor data .

Metabolic Pathways:

- Furan Derivatives in Drug Metabolism : Compounds like 1,3,4,6-tetrahydro-1-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)furo[3,4-c]furan are metabolites of lignans (e.g., forsythin), formed via intestinal microbiota-mediated hydrolysis and oxidation .

Physicochemical Properties

- Solubility: Polar substituents (e.g., hydroxyl, amino) enhance aqueous solubility. For example, 2-(3-Methoxyphenyl)-1H-benzimidazole-4-carboxamide dissolves well in DMSO and ethanol due to its polar carboxamide group .

- Thermal Stability : Methoxy groups generally increase thermal stability. Derivatives like 3,3-bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one exhibit high melting points (>200°C), suitable for high-temperature applications .

Biologische Aktivität

Overview

2-(3-Methoxyphenyl)furan is an organic compound characterized by a furan ring substituted with a 3-methoxyphenyl group. This unique structure has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound is synthesized primarily through methods such as the Suzuki–Miyaura coupling reaction, which allows for the creation of various substituted furans under mild conditions.

Biological Activities

Antimicrobial Properties

Research indicates that 2-(3-Methoxyphenyl)furan exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Anticancer Effects

Preliminary investigations into the anticancer properties of this compound have shown promise. Studies suggest that 2-(3-Methoxyphenyl)furan can induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways and modulation of key signaling molecules involved in cell survival .

Neuroprotective Potential

Furan-containing compounds, including 2-(3-Methoxyphenyl)furan, have been explored for their neuroprotective effects. These compounds are thought to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to scavenge free radicals and modulate inflammatory pathways positions this compound as a candidate for further research in neuroprotection .

The biological activities of 2-(3-Methoxyphenyl)furan are mediated through various mechanisms:

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage to cells.

- Inflammation Modulation : It appears to influence inflammatory pathways, potentially lowering neuroinflammation.

- Cell Cycle Regulation : The compound may affect cell cycle progression in cancer cells, promoting apoptosis .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenylfuran | Lacks methoxy group | Limited antimicrobial activity |

| 3-Methoxyphenylfuran | Methoxy group at different position | Moderate anticancer effects |

| 2-(4-Methoxyphenyl)furan | Methoxy group at the 4-position | Enhanced neuroprotective properties |

| 2-(3-Methoxyphenyl)furan | Unique methoxy positioning | Strong antimicrobial and anticancer properties |

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various furan derivatives found that 2-(3-Methoxyphenyl)furan exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics, indicating its potential as a therapeutic agent.

- Cancer Cell Line Study : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with 2-(3-Methoxyphenyl)furan resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations. Flow cytometry analysis revealed increased rates of apoptosis compared to control groups .

- Neuroprotection Research : A recent review highlighted the neuroprotective effects of furan derivatives, including 2-(3-Methoxyphenyl)furan, suggesting its potential application in treating neurodegenerative diseases by enhancing neuronal survival and regeneration through antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)furan, and how do reaction conditions influence yield?

- Methodology :

- Grignard Reactions : Utilize methyl magnesium chloride in tetrahydrofuran (THF) to functionalize the furan core (e.g., alkylation or aryl coupling) .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and bromofuran derivatives (e.g., 2-bromofuran) under inert conditions (N₂ atmosphere) .

- Safety : Use dry solvents and controlled temperatures (0–25°C) to minimize side reactions like over-alkylation or oxidation .

- Data Table :

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 65–75 | ≥95% | |

| Grignard Alkylation | MeMgCl/THF | 50–60 | ≥90% |

Q. Which analytical techniques are optimal for characterizing 2-(3-Methoxyphenyl)furan?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., methoxy proton at δ 3.8–3.9 ppm, furan protons at δ 6.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ peaks (expected m/z ~174.08 for C₁₁H₁₀O₂) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with methanol/water gradients .

Q. What safety protocols are critical when handling 2-(3-Methoxyphenyl)furan?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of vapors (odor threshold not established; assume low exposure limits) .

- Waste Disposal : Segregate organic waste and consult certified disposal agencies to mitigate environmental contamination .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data for substituted furans like 2-(3-Methoxyphenyl)furan?

- Methodology :

- Surrogate Analysis : Extrapolate from structurally similar furans (e.g., hepatic toxicity of furan derivatives via CYP450-mediated bioactivation) .

- In Silico Modeling : Use QSAR models to predict hepatotoxicity and prioritize in vitro assays (e.g., HepG2 cell viability assays) .

- Data Gap Mitigation : Conduct subchronic rodent studies (13-week exposure) to evaluate hepatic hyperplasia/carcinogenicity thresholds .

Q. What dimerization pathways are feasible for 2-(3-Methoxyphenyl)furan under thermal or photolytic conditions?

- Methodology :

- Thermal Dimerization : Heat in toluene (80–100°C) to form [4+4] cycloadducts; monitor via TLC and isolate via column chromatography .

- Photolytic Activation : UV irradiation (λ = 254 nm) in acetonitrile to generate diradical intermediates, leading to cross-conjugated dimers .

- Key Finding : α-Substituents (e.g., methoxy groups) sterically hinder dimerization, favoring monomer stability .

Q. How can 2-(3-Methoxyphenyl)furan be applied in biochemical assays, such as enzyme inhibition studies?

- Methodology :

- MMP/TIMP Assays : Use derivatives (e.g., 2-methoxy-2,4-diphenyl-3(2H)-furanone) as fluorogenic substrates for matrix metalloproteinases (MMPs) .

- Kinetic Analysis : Measure IC₅₀ values via zymography or reverse zymography to assess competitive/non-competitive inhibition .

- Molecular Docking : Simulate binding interactions with MMP active sites using AutoDock Vina; validate with SPR (surface plasmon resonance) .

Q. What strategies optimize the stability of 2-(3-Methoxyphenyl)furan in aqueous solutions for pharmacological studies?

- Methodology :

- pH Control : Buffer solutions (pH 6–7) to prevent hydrolysis of the methoxy group .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .

- Encapsulation : Use liposomes or cyclodextrins to enhance solubility and bioavailability .

Data Contradiction and Gap Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.